
3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one, also known as F-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. F-2 is a derivative of the cathinone family and has been found to have psychoactive properties, making it a subject of interest in the field of neuroscience.
科学的研究の応用
3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the effects of psychoactive substances on the brain. It has been found to act as a dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This property of this compound has been used to study the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
In pharmacology, this compound has been used to study the effects of psychoactive substances on the body. It has been found to have similar effects to other cathinone derivatives such as methylone and mephedrone, which are known to have stimulant properties. This compound has also been found to have potential as a treatment for depression and anxiety due to its ability to increase levels of serotonin and norepinephrine in the brain.
作用機序
3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one acts as a dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. Increased levels of dopamine in the brain can lead to feelings of euphoria and increased energy levels. This compound also acts as a serotonin and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. Serotonin and norepinephrine are neurotransmitters that play a key role in regulating mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have stimulant properties, leading to increased energy levels and feelings of euphoria. It has also been found to have potential as a treatment for depression and anxiety due to its ability to increase levels of serotonin and norepinephrine in the brain. However, this compound has also been found to have potential side effects such as increased heart rate, blood pressure, and body temperature. Long-term use of this compound has been associated with neurotoxicity and potential damage to the dopamine system.
実験室実験の利点と制限
3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has several advantages for use in lab experiments. It is easy to synthesize and has a high purity level, making it a reliable tool for research. This compound has also been found to have similar effects to other cathinone derivatives, making it a useful tool for comparative studies. However, this compound has limitations for use in lab experiments due to its potential side effects and neurotoxicity. Researchers must take caution when using this compound in lab experiments and ensure that proper safety measures are in place.
将来の方向性
There are several future directions for research on 3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one. One area of interest is the potential use of this compound as a treatment for depression and anxiety. Further studies are needed to determine the optimal dosage and duration of treatment for this compound. Another area of interest is the potential neurotoxicity of this compound and its effects on the dopamine system. Long-term studies are needed to determine the potential risks associated with the use of this compound. Additionally, further studies are needed to determine the effects of this compound on other neurotransmitter systems in the brain.
合成法
The synthesis of 3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one involves the reaction of furfurylamine with 4-methylpiperidinone in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline powder with a melting point of 148-149°C. The purity of the compound can be determined through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
3-(furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-6-8-14(9-7-11)13(15)5-4-12-3-2-10-16-12/h2-3,10-11H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNBMYFXKPCZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503863.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503865.png)


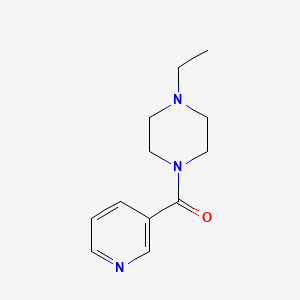

![N-ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503903.png)
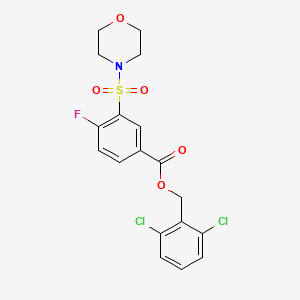
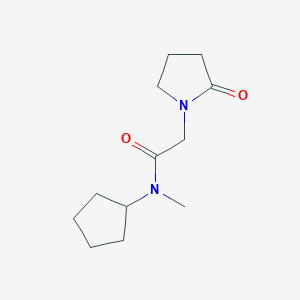
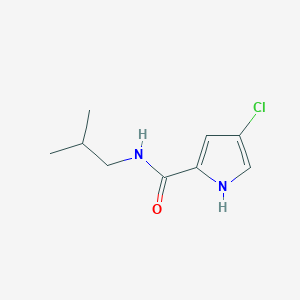
![2-(3-Methyl-2,4-dioxo-7-propan-2-yl-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylpropanamide](/img/structure/B7503932.png)
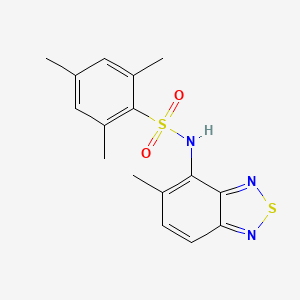

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate](/img/structure/B7503967.png)
